Bicyclo[3.3.1]nonane-1-carboxylic acid
Overview
Description
Bicyclo[3.3.1]nonane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its stability and rigidity. The bicyclo[3.3.1]nonane framework is found in various natural products and synthetic compounds, making it a subject of interest in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]nonane-1-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone. This reaction typically requires acidic or basic conditions to proceed efficiently . Another method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Bicyclo[3.3.1]nonane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with cellular receptors or enzymes, leading to the inhibition of cancer cell growth . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane-1-carboxylic acid can be compared with other similar compounds, such as:
Bicyclo[3.3.1]nonane-3,7-dione: This compound shares the bicyclic structure but has different functional groups, leading to distinct chemical properties and applications.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane:
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: The presence of selenium and sulfur atoms in this compound affects its conformational behavior and chemical properties.
This compound stands out due to its stability and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)10-5-1-3-8(7-10)4-2-6-10/h8H,1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQJCBJXYSHVQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327007 | |
Record name | Bicyclo[3.3.1]nonane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17530-63-1 | |
Record name | Bicyclo[3.3.1]nonane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00327007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BICYCLO(3.3.1)NONANE-1-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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